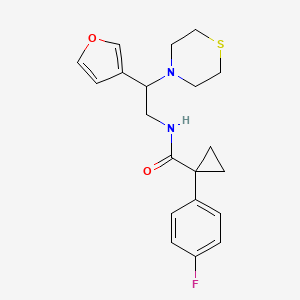
1-(4-氟苯基)-N-(2-(呋喃-3-基)-2-硫代吗啉乙基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H23FN2O2S and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现与药物化学
该化合物的独特结构和官能团使其成为药物开发的有前景的支架。研究人员正在探索其作为设计新型药物的先导化合物的潜力。 其区域选择性和官能团耐受性使其在该领域具有吸引力 .
绿色化学与可持续合成
用于合成该化合物的可见光介导的[3+2]环加成反应对环境友好。这种绿色方法可以有效地生产标题化合物及其相关衍生物。 随着世界寻求可持续的化学工艺,该化合物的合成方法符合绿色化学原理 .
抗肿瘤和细胞毒活性
萘[2,3-b]呋喃-4,9-二酮,包括该化合物,具有多种生物活性。它们已被研究用于其抗肿瘤特性,对各种细胞系(例如 KB 细胞)的细胞毒作用以及抑制人角质形成细胞过度增殖。 这些发现突出了它们在癌症研究中的潜力 .
抗病毒特性
研究人员已经探索了萘[2,3-b]呋喃-4,9-二酮对日本脑炎病毒等病毒的抗病毒活性。 这些化合物可能成为开发抗病毒药物的宝贵先导 .
生物质转化
呋喃化合物,包括该化合物的衍生物,在生物质的电催化转化中起着至关重要的作用。例如,5-羟甲基糠醛 (HMF) 和糠醛 (FF) 是从木质纤维素纤维素衍生的多功能平台分子。 研究它们的转化途径有助于可持续能源和材料研究 .
植物化学数据库
虽然与该化合物没有直接关系,但值得注意的是,像 IMPPAT(印度药用植物,植物化学和治疗学)这样的数据库捕获了印度药用植物、植物部位和植物化学物质之间的关联。 这些数据库有助于理解天然化合物的治疗潜力 .
生物活性
1-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound features a cyclopropane carboxamide structure with a furan ring and a thiomorpholine moiety, contributing to its unique biological properties. The presence of the 4-fluorophenyl group enhances its pharmacological potential, likely influencing its interactions with biological targets.
The biological activity of this compound can be attributed to several key mechanisms:
- Interaction with Enzymes : The furan ring can engage in π-π interactions with aromatic residues in proteins, while the thiomorpholine ring is capable of forming hydrogen bonds with amino acid side chains. These interactions may modulate enzyme activity, leading to various biological effects.
- Electrostatic Interactions : The phenylsulfonyl group may enhance binding affinity through electrostatic interactions, facilitating the compound's efficacy against specific targets.
Antimicrobial Properties
Research indicates that compounds similar to 1-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide exhibit significant antibacterial properties. For instance, furanone derivatives have been shown to inhibit biofilm formation and virulence factor expression in pathogenic bacteria .
Anticancer Activity
Studies have suggested that derivatives of this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Study 1: Antimicrobial Efficacy
A study conducted on furan-based compounds demonstrated their effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the furan ring was crucial for antimicrobial activity, suggesting that 1-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide may exhibit similar effects .
Study 2: Anticancer Potential
In vitro studies on related compounds indicated that they could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential .
Research Findings
属性
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2S/c21-17-3-1-16(2-4-17)20(6-7-20)19(24)22-13-18(15-5-10-25-14-15)23-8-11-26-12-9-23/h1-5,10,14,18H,6-9,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIGMLIVCHQLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=COC=C3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














